molecular formula C20H20N2O5 B2912792 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-50-0

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2912792
CAS RN: 862830-50-0
M. Wt: 368.389
InChI Key: LXKMMHBFUCUWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. It is a benzofuran derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves the inhibition of certain enzymes and receptors in the body that are involved in the inflammatory response. This leads to a reduction in inflammation and pain, making it a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has a number of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. It also inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide in lab experiments is its specificity for certain enzymes and receptors involved in the inflammatory response. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation is that it may not be effective in all types of inflammation, and further research is needed to determine its efficacy in different disease models.

Future Directions

There are several future directions for research on 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide. One area of research is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and arthritis. Another area of research is to study its mechanism of action in more detail, including its interactions with specific enzymes and receptors. Additionally, further research is needed to determine its efficacy in different disease models and to identify any potential side effects.

Synthesis Methods

The synthesis of 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves the reaction of 3-(3-methoxyphenyl)benzofuran-2-carboxylic acid with ethyl chloroacetate in the presence of triethylamine. This reaction results in the formation of 3-(2-chloroacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, which is then treated with sodium ethoxide to obtain the final product.

Scientific Research Applications

Research has shown that 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties and has shown promising results in the treatment of certain diseases such as cancer and arthritis.

properties

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-26-12-17(23)22-18-15-9-4-5-10-16(15)27-19(18)20(24)21-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKMMHBFUCUWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

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